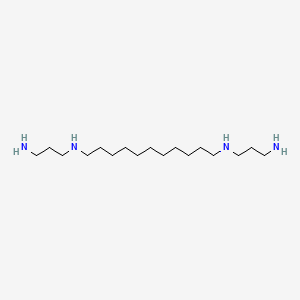![molecular formula C6H11PS4 B14281693 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione CAS No. 140235-70-7](/img/structure/B14281693.png)
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound with a unique structure that includes sulfur and phosphorus atoms
Preparation Methods
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of prop-2-en-1-yl sulfide with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or phosphines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can have catalytic properties.
Biology: The compound’s sulfur and phosphorus atoms make it a potential candidate for studying biological processes involving these elements.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying cellular processes .
Comparison with Similar Compounds
2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione can be compared with similar compounds such as:
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: This compound also contains sulfur and has applications in coordination chemistry.
3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Another sulfur-containing compound with potential biological applications.
2-[(prop-2-en-1-yl)sulfanyl]propanoic acid: This compound is structurally similar and is used in various chemical syntheses.
The uniqueness of this compound lies in its specific arrangement of sulfur and phosphorus atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
140235-70-7 |
|---|---|
Molecular Formula |
C6H11PS4 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane |
InChI |
InChI=1S/C6H11PS4/c1-2-4-9-7(8)10-5-3-6-11-7/h2H,1,3-6H2 |
InChI Key |
WTGQHNBJKAASIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSP1(=S)SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)





![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)



![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
